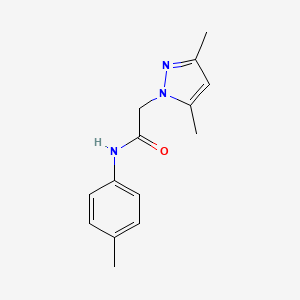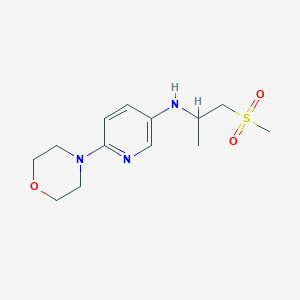![molecular formula C13H19N3O3 B7595250 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid, also known as MPAA, is a synthetic compound that has been studied for its potential applications in various fields of scientific research.
Scientific Research Applications
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been studied for its potential applications in several areas of scientific research, including cancer therapy, inflammation, and neurodegenerative diseases. In cancer therapy, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to protect neurons from oxidative stress and improve cognitive function.
Mechanism of Action
The mechanism of action of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, such as the proteasome and histone deacetylases. 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and protection against oxidative stress. 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid has also been shown to have some cytotoxic effects on normal cells at higher concentrations. Another limitation of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid. One area of interest is the development of more efficient synthesis methods for 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid. Another area is the investigation of the potential use of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid and its potential applications in the treatment of inflammation and neurodegenerative diseases.
Synthesis Methods
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid can be synthesized through a multistep process involving several chemical reactions. The starting material is cyclohexanone, which is converted to 1-cyclohexyl-3-hydroxy-1-propanone through a Grignard reaction. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding ester. The ester is then hydrolyzed to yield 2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid.
properties
IUPAC Name |
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-10(16-15-9)12(19)14-13(8-11(17)18)5-3-2-4-6-13/h7H,2-6,8H2,1H3,(H,14,19)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQNABWEUHZOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2(CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)



![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)